
JP-153: A Comprehensive Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JP-153

Cat. No.: B11934191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activity of JP-153, a novel small molecule inhibitor of the Src-FAK-

Paxillin signaling complex. This document is intended to serve as a valuable resource for

researchers in the fields of angiogenesis, cell signaling, and drug discovery.

Chemical Structure and Physicochemical Properties
JP-153 is a synthetic small molecule with the chemical name 4-(3,4,5-trimethoxyphenyl)-1,4-

dihydro-2H-naphtho[1,2-d][1][2]oxazin-2-one.[2][3] Its chemical structure and key

physicochemical properties are summarized in the table below.
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Property Value

Chemical Formula C21H19NO5

Molecular Weight 365.38 g/mol [1]

CAS Number 1802937-26-3[3][4]

Appearance Solid[4]

Solubility Soluble in DMSO (10 mM)[4]

SMILES
O1C(C2=CC(OC)=C(OC)C(OC)=C2)C2=CC=C

3C(=C2NC1=O)C=CC=C3[2][3]

Storage
Store solid powder at -20°C for up to 12 months.

In solvent, store at -80°C for up to 6 months.[4]

Mechanism of Action: Inhibition of the Src-FAK-
Paxillin Signaling Pathway
JP-153 is a selective inhibitor of the Focal Adhesion Kinase (FAK)-paxillin interaction, which

plays a crucial role in cell migration and proliferation.[4] Specifically, JP-153 targets the Src-

FAK-Paxillin signaling cascade, which is activated by Vascular Endothelial Growth Factor

(VEGF).[1][5] By disrupting the interaction between FAK and paxillin, JP-153 inhibits the Src-

dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream

activation of Akt at serine 473 (S473).[1][4] This targeted inhibition ultimately leads to a

reduction in VEGF-induced migration and proliferation of retinal endothelial cells.[1][4]
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VEGF-induced Src-FAK-Paxillin signaling pathway and the inhibitory action of JP-153.

Biological Effects
The primary biological effect of JP-153 is the inhibition of angiogenesis, the formation of new

blood vessels. This has been demonstrated through its ability to reduce VEGF-induced

migration and proliferation in retinal endothelial cells.[1] In preclinical models, JP-153 has been

shown to inhibit retinal neovascularization, a key pathological process in neovascular eye

diseases such as diabetic retinopathy and age-related macular degeneration.[2][4]

Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity

of JP-153. These are based on standard laboratory procedures and should be optimized for

specific cell types and experimental conditions.

Western Blotting for Phospho-Paxillin and Phospho-Akt
This protocol describes the detection of phosphorylated Paxillin (Y118) and Akt (S473) in

retinal endothelial cells following treatment with VEGF and JP-153.
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1. Cell Culture & Treatment
(Retinal Endothelial Cells)

2. Cell Lysis
(RIPA buffer)

3. Protein Quantification
(BCA Assay)

4. SDS-PAGE

5. Protein Transfer
(PVDF membrane)

6. Blocking
(5% non-fat milk or BSA)

7. Primary Antibody Incubation
(anti-pPaxillin, anti-pAkt, anti-total Paxillin, anti-total Akt, anti-GAPDH)

8. Secondary Antibody Incubation
(HRP-conjugated)

9. Detection
(Chemiluminescence)

10. Data Analysis

Click to download full resolution via product page

A typical workflow for Western blot analysis.
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Methodology:

Cell Culture and Treatment: Human Retinal Endothelial Cells (HRECs) are cultured to 80-

90% confluency. Cells are then serum-starved for 24 hours prior to treatment. Following

serum starvation, cells are pre-treated with JP-153 at various concentrations for 1 hour,

followed by stimulation with VEGF (e.g., 50 ng/mL) for 15-30 minutes.

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)

and lysed with radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The total protein concentration of each lysate is determined using a

bicinchoninic acid (BCA) protein assay.

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) membrane.

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk

or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-

specific antibody binding.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary

antibodies specific for phospho-paxillin (Y118), phospho-Akt (S473), total paxillin, total Akt,

and a loading control (e.g., GAPDH).

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Data Analysis: The intensity of the bands is quantified using densitometry software. The

levels of phosphorylated proteins are normalized to the total protein levels and the loading
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control.

Cell Migration Assay (Boyden Chamber Assay)
This protocol describes a method to assess the effect of JP-153 on the migration of retinal

endothelial cells in response to a chemoattractant.

1. Cell Preparation & Treatment

2. Seeding Cells in Upper Chamber

3. Adding Chemoattractant to Lower Chamber

4. Incubation (e.g., 4-6 hours)

5. Removal of Non-migrated Cells

6. Staining of Migrated Cells

7. Imaging and Quantification

Click to download full resolution via product page

Workflow for a Boyden chamber cell migration assay.
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Methodology:

Cell Preparation and Treatment: HRECs are serum-starved for 24 hours. The cells are then

harvested and resuspended in a serum-free medium containing various concentrations of

JP-153.

Seeding Cells: A cell suspension (e.g., 5 x 10^4 cells) is added to the upper chamber of a

Transwell insert (with a porous membrane, e.g., 8 µm pore size).

Adding Chemoattractant: The lower chamber is filled with a medium containing a

chemoattractant, such as VEGF (e.g., 50 ng/mL).

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4-6 hours)

at 37°C in a humidified incubator.

Removal of Non-migrated Cells: After incubation, the non-migrated cells on the upper

surface of the membrane are removed with a cotton swab.

Staining of Migrated Cells: The cells that have migrated to the lower surface of the

membrane are fixed with methanol and stained with a solution such as crystal violet.

Imaging and Quantification: The stained cells are imaged using a microscope, and the

number of migrated cells is counted in several random fields of view. The results are

expressed as the average number of migrated cells per field.

Summary and Future Directions
JP-153 is a promising small molecule inhibitor of the Src-FAK-Paxillin signaling pathway with

demonstrated anti-angiogenic properties. Its ability to selectively target the FAK-paxillin

interaction provides a novel therapeutic strategy for the treatment of neovascular eye diseases.

Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic

properties and to evaluate its efficacy and safety in in vivo models of ocular neovascularization.

The detailed experimental protocols provided in this guide offer a foundation for researchers to

further investigate the therapeutic potential of JP-153 and similar targeted inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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